molecular formula C9H19Br2N B1597220 4-(4-bromobutyl)piperidine Hydrobromide CAS No. 1049728-90-6

4-(4-bromobutyl)piperidine Hydrobromide

Cat. No.: B1597220
CAS No.: 1049728-90-6
M. Wt: 301.06 g/mol
InChI Key: DYXGTWSTSVSBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobutyl)piperidine Hydrobromide is a chemical compound with the molecular formula C9H19Br2N. It is a derivative of piperidine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical research applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)piperidine Hydrobromide typically involves the reaction of piperidine with 1,4-dibromobutane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromobutyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce the corresponding amine .

Scientific Research Applications

4-(4-Bromobutyl)piperidine Hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is employed in the development of pharmaceutical agents, particularly in the synthesis of compounds with potential therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutyl)piperidine Hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties .

Comparison with Similar Compounds

    4-(4-Chlorobutyl)piperidine Hydrobromide: Similar in structure but with a chlorine atom instead of bromine.

    4-(4-Fluorobutyl)piperidine Hydrobromide: Contains a fluorine atom in place of bromine.

    4-(4-Iodobutyl)piperidine Hydrobromide: Features an iodine atom instead of bromine.

Uniqueness: 4-(4-Bromobutyl)piperidine Hydrobromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property distinguishes it from its chloro, fluoro, and iodo analogs, which have different reactivity patterns due to the varying leaving group abilities of chlorine, fluorine, and iodine .

Properties

IUPAC Name

4-(4-bromobutyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXGTWSTSVSBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382792
Record name 4-(4-bromobutyl)piperidine Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049728-90-6
Record name 4-(4-bromobutyl)piperidine Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromobutyl)piperidine Hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(4-bromobutyl)piperidine Hydrobromide
Reactant of Route 3
4-(4-bromobutyl)piperidine Hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(4-bromobutyl)piperidine Hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(4-bromobutyl)piperidine Hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(4-bromobutyl)piperidine Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.